molecular formula C26H30O6 B10847204 Burttinone

Burttinone

Cat. No.: B10847204
M. Wt: 438.5 g/mol
InChI Key: BOBWTYODGOYWRC-UVIRAJKCSA-N
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Description

Burttinone is a polymethoxylated flavone isolated primarily from Erythrina species, including Erythrina caffra and Erythrina burttii . Structurally, it features a flavone backbone with a hydroxyl group at the first prenylation site, distinguishing it from analogues like alpinumisoflavone and 6,8-diprenylgenistein . It is characterized as an oily substance with moderate solubility in polar solvents like ethyl acetate and methanol, which influences its bioavailability .

Pharmacologically, Burttinone exhibits broad-spectrum cytotoxic and antimicrobial activities. It demonstrates cytotoxicity against 43 out of 60 cancer cell lines, with a CC50 (50% cytotoxic concentration) as low as 20 µM in colon cancer HCC-2998 cells, though it lacks selectivity for cancerous over noncancerous cells . Its antimicrobial activity spans Gram-positive and Gram-negative bacteria, with MIC (minimum inhibitory concentration) values ranging from 3.9 µg/mL to 125 µg/mL . Additionally, it inhibits protein tyrosine phosphatase 1B (PTP 1B), a therapeutic target in diabetes and obesity, with "good activity" in enzymatic assays .

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-[(E)-3-hydroxy-3-methylbut-1-enyl]-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-15(2)6-7-16-10-18(11-17(25(16)31-5)8-9-26(3,4)30)22-14-21(29)24-20(28)12-19(27)13-23(24)32-22/h6,8-13,22,27-28,30H,7,14H2,1-5H3/b9-8+/t22-/m0/s1

InChI Key

BOBWTYODGOYWRC-UVIRAJKCSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C=C/C(C)(C)O)OC)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C=CC(C)(C)O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

AVME (Abyssione-V 4'-O-Methyl Ether)

  • Structural Differences: AVME lacks the hydroxyl group at the first prenylation site present in Burttinone .
  • Bioactivity: Cytotoxicity: AVME shows weak phytoestrogenic properties and slightly higher selectivity for cancerous cells than Burttinone, though both are non-selective cytotoxic agents . Antimicrobial Activity: AVME and Burttinone share similar MIC ranges (3.9–125 µg/mL), but Burttinone has broader Gram-negative coverage .

Alpinumisoflavone

  • Structural Differences: Alpinumisoflavone is an isoflavone with a prenyl group at the C-8 position, unlike Burttinone’s C-6 prenylation .
  • Bioactivity: Antimicrobial Potency: Alpinumisoflavone exhibits lower MIC values (e.g., 3.9 µg/mL vs. Burttinone’s 125 µg/mL against Staphylococcus aureus), attributed to enhanced membrane permeability from its prenyl configuration . Cytotoxicity: Both compounds show activity against leukemia cell lines, but Alpinumisoflavone has higher selectivity indices .

6,8-Diprenylgenistein

  • Structural Differences: This compound features dual prenylation at C-6 and C-8, whereas Burttinone has a single prenyl group .
  • Bioactivity: Antimicrobial Efficacy: 6,8-Diprenylgenistein outperforms Burttinone, with MIC values as low as 3.9 µg/mL against Escherichia coli, likely due to increased hydrophobicity from additional prenyl groups . Enzyme Inhibition: Both inhibit PTP 1B, but 6,8-Diprenylgenistein’s dual prenylation enhances binding affinity compared to Burttinone .

Functional Analogues

Cristacarpin

  • Structural Class: Isoflavonoid with a pyran ring .
  • Comparison: Antimicrobial Activity: Cristacarpin and Burttinone share identical experimental MIC values (125.9 µg/mL) against Staphylococcus aureus, but Cristacarpin’s QSAR-predicted MIC (87.1 µg/mL) suggests superior optimized activity . Cytotoxicity: Cristacarpin is less studied but shows narrower cytotoxicity compared to Burttinone’s broad-spectrum effects .

Apigenin

  • Structural Class: Non-prenylated flavone .
  • Comparison: Antimicrobial Potency: Apigenin has a higher experimental MIC (151.4 µg/mL) than Burttinone, indicating that prenylation enhances antimicrobial efficacy . Enzyme Inhibition: Burttinone’s PTP 1B inhibition is significantly stronger, highlighting the role of prenyl groups in enzyme interaction .

Data Tables

Table 1: Cytotoxicity Comparison

Compound Most Sensitive Cell Line (CC50) Selectivity Index Reference
Burttinone HCC-2998 (20 µM) Non-selective
AVME HCT-116 (15 µM) Low selectivity
Alpinumisoflavone HL-60 (8 µM) Moderate

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus Escherichia coli Reference
Burttinone 125.9 125
Alpinumisoflavone 3.9 7.8
6,8-Diprenylgenistein 15.6 3.9

Table 3: Enzymatic Inhibition (PTP 1B)

Compound Inhibition Efficacy Solvent Used Reference
Burttinone Good activity SB
Liquiritigenin No activity RB
6,8-Diprenylgenistein Moderate SB

Key Findings and Implications

  • Structural Insights: Prenylation enhances bioactivity; however, the position and number of prenyl groups critically influence potency. Burttinone’s single prenyl group limits its antimicrobial efficacy compared to doubly prenylated analogues like 6,8-Diprenylgenistein .
  • Therapeutic Potential: Despite broad cytotoxicity, Burttinone’s lack of selectivity reduces its clinical value compared to Alpinumisoflavone or Cristacarpin .
  • Antimicrobial Limitations: Higher MIC values than Alpinumisoflavone suggest Burttinone is less suitable for antibiotic development but may serve as a lead compound for structural optimization .

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